REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[Cl:12])/[CH:5]=[CH:6]/[C:7]#[N:8].[CH:13]1[CH2:18][CH2:17][CH:16]=[CH:15][CH:14]=1>>[C:7]([CH:6]1[CH:5]([C:4]2[CH:9]=[CH:10][C:11]([Cl:12])=[C:2]([Cl:1])[CH:3]=2)[CH:15]2[CH2:16][CH2:17][CH:18]1[CH:13]=[CH:14]2)#[N:8]
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Name
|
|
Quantity
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20 g
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Type
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reactant
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Smiles
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ClC=1C=C(/C=C/C#N)C=CC1Cl
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Name
|
|
Quantity
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16 g
|
Type
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reactant
|
Smiles
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C1=CC=CCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solution was evaporated
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Type
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CUSTOM
|
Details
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the resultant oil purified by column chromatography
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Type
|
CUSTOM
|
Details
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crystallised from methanol
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Name
|
|
Type
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product
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Smiles
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C(#N)C1C2C=CC(C1C1=CC(=C(C=C1)Cl)Cl)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |